3-(Cyclopentylamino)-3-oxopropanoic acid

Description

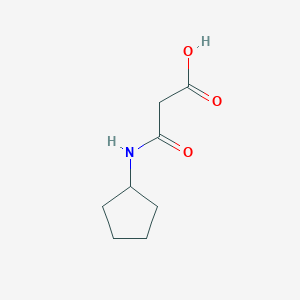

3-(Cyclopentylamino)-3-oxopropanoic acid is a malonamide derivative characterized by a cyclopentylamino group attached to the β-carbon of a 3-oxopropanoic acid backbone. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design.

Properties

IUPAC Name |

3-(cyclopentylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(5-8(11)12)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEGWEATYIRZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651020 | |

| Record name | 3-(Cyclopentylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-51-7 | |

| Record name | 3-(Cyclopentylamino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(Cyclopentylamino)-3-oxopropanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to an amino acid backbone. Its molecular structure can be represented as follows:

- Chemical Formula : C₇H₁₃N₁O₃

- Molecular Weight : 157.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest several mechanisms:

- Neuroprotective Effects : The compound exhibits potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

- Enzyme Inhibition : It has been reported that this compound may act as an inhibitor of specific enzymes, which could be beneficial in various therapeutic contexts, including cancer and inflammation .

Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative conditions. A study demonstrated that it could reduce neuronal apoptosis in models of oxidative stress, thereby preserving neuronal integrity.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines. This activity is likely mediated through its effects on cell cycle regulation and apoptosis induction .

Case Study 1: Neuroprotection in Cell Models

In a controlled study using rat cortical neurons exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. The compound's ability to scavenge free radicals was highlighted as a key factor in its neuroprotective effect.

Case Study 2: Inhibition of Inflammatory Cytokines

Another study evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. Results showed a marked reduction in markers such as TNF-alpha and IL-6 following administration of this compound, suggesting its potential utility in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The cyclopentyl group in the target compound likely enhances membrane permeability compared to aromatic substituents (e.g., 3-cyanophenyl or 4-methylphenyl) .

- Polarity: Cyanophenyl and benzylcarbamoyl derivatives exhibit higher polarity due to electron-withdrawing groups (e.g., cyano, carbonyl) .

Enzyme Inhibition and Therapeutic Potential

- PTP1B Inhibition: Compounds with 3-oxopropanoic acid moieties, such as compound 31 (3-oxopropanoic acid derivative), showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity. Activity depends on substituent compatibility with the enzyme's active site .

- Antibacterial Activity: Malonamide derivatives like 3-((3-chlorobenzyl)(3-chlorophenyl)amino)-3-oxopropanoic acid (1b) were designed as MurA enzyme inhibitors, demonstrating the scaffold's versatility in targeting bacterial pathways .

Toxicity Profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.